molecular formula C8H11ClN2O2 B1467372 2-(Chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole CAS No. 1247061-97-7

2-(Chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole

Cat. No. B1467372
CAS RN: 1247061-97-7
M. Wt: 202.64 g/mol
InChI Key: MEGVEHWEDMXWOL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole, also known as CMOD, is a chemical compound that has been used in a variety of scientific research applications. It is a heterocyclic compound with a five-membered ring containing two nitrogen and three oxygen atoms. This compound has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. CMOD is also used as a reagent for the synthesis of various organic compounds, particularly those with a nitrogen-containing heterocycle.

Scientific Research Applications

Synthesis and Reactivity

The chemical compound 2-(Chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole serves as a valuable starting material in the synthesis of various heterocyclic compounds. It is particularly useful in the preparation of insecticidal thiophosphates and dithiophosphates. The chloromethyl group in this compound undergoes nucleophilic substitution reactions, enabling the creation of a wide range of biologically active molecules. This reactivity is exemplified in the synthesis of 2-substituted-5-(2-benzo(b)furan)-1,3,4-oxadiazoles, where the chloromethyl group is reacted with arylamine or sodium phenoxide under specific conditions (Rufenacht, 1972), (Zheng-jun, 2007).

Chemical Properties and Transformations

The compound's versatility is further demonstrated in its application as a multifunctional synthon for synthesizing 1,2,5-oxadiazole derivatives. By exploring the chemical properties of 2-(chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole, researchers have developed methods for acylation, oxidation, and reactions with N- and S-nucleophiles. These transformations highlight the compound's utility in creating diverse chemical structures with potential biological activities (Stepanov et al., 2019).

Antimicrobial and Antifungal Applications

In the realm of medicinal chemistry, 2-(Chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole derivatives have been explored for their antimicrobial and antifungal properties. These compounds exhibit significant activity against various bacterial and fungal pathogens, making them promising candidates for the development of new therapeutic agents. The synthesis of such derivatives and their biological activities underscore the potential of 2-(chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole in contributing to the discovery of novel antimicrobial and antifungal drugs (Mishra et al., 1993), (Prabhashankar et al., 2013).

properties

IUPAC Name

2-(chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c9-5-7-10-11-8(13-7)6-1-3-12-4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGVEHWEDMXWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole

CAS RN

1247061-97-7
Record name 2-(chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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